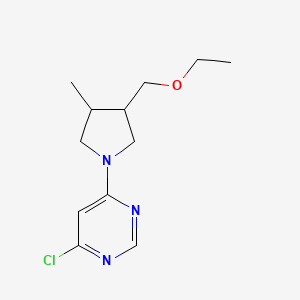
1-(4,4-difluorooctahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4,4-Difluorooctahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one, also known as 4-Fluoro-2-methylaniline, is a highly versatile organic compound. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The research on compounds related to 1-(4,4-difluorooctahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one often focuses on their synthesis, structural characteristics, and potential applications in various fields such as materials science, pharmaceuticals, and chemical sensing. Key findings from recent studies include:
- The development of highly conjugated oligoaza-polycyclic aromatic hydrocarbons through oxidative intramolecular coupling, showcasing a method for synthesizing complex structures related to the target compound (Uno et al., 2010).
- Investigations into the crystal structure of stable isoindole derivatives, providing insights into the stability factors at the molecular level for similar compounds (Takahashi et al., 1994).
- A study on the synthesis of elastomeric polypropylene using specific metallocenes, indicating potential applications of similar compounds in polymer synthesis (Nedorezova et al., 2005).
- The synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, highlighting the versatility of similar compounds in creating new heterocyclic structures (Kariuki et al., 2022).
Advanced Materials and Sensing Applications
Research into compounds structurally related to 1-(4,4-difluorooctahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one has also explored their applications in advanced materials and sensing:
- The design of naphthoquinone-based chemosensors for transition metal ions, which could potentially include derivatives of the target compound for specific sensing applications (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c1-14-5-10(16)15-6-8-3-2-4-11(12,13)9(8)7-15/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBIEBCJSNLTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC2CCCC(C2C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-difluorooctahydro-2H-isoindol-2-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)


![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)




![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)